N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Scientific Research Applications
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a pharmacological agent.
Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels
Mode of Action
The exact mode of action of Oprea1_602945 is currently unknown. Piperazine derivatives can act as agonists or antagonists at their target sites, depending on the specific structural features of the compound . The presence of the fluorophenyl and carboxamide groups in Oprea1_602945 may influence its interaction with its targets, potentially altering receptor conformation, signal transduction, or ion channel permeability.
Biochemical Pathways
These could include neurotransmission, cellular signaling, and ion transport processes .
Pharmacokinetics
Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, suggesting good bioavailability . The presence of the fluorophenyl and carboxamide groups may influence the compound’s metabolic stability and distribution within the body.
Result of Action
Based on the known actions of other piperazine derivatives, potential effects could include altered neurotransmission, changes in cellular signaling, and modulation of ion channel activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability, its interaction with its targets, and its overall efficacy . .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 2-fluoroaniline with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the desired product. The general reaction scheme is as follows:
Step 1: 2-fluoroaniline is reacted with tert-butyl isocyanate.
Step 2: The reaction mixture is heated under reflux conditions.
Step 3: The product, this compound, is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
- Serine Hydrolase Inhibitor-7
Uniqueness
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it valuable for specific research applications.
Properties
IUPAC Name |
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-15(2,3)17-14(20)19-10-8-18(9-11-19)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRIAXGQSFOKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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